molecular formula C14H17NO3 B13140468 6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid

6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid

Cat. No.: B13140468
M. Wt: 247.29 g/mol
InChI Key: LBNWLMJCDYCIKJ-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which involves the use of readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) and solvents like 1,4-dioxane or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its role as an EGFR inhibitor suggests that it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the phenylmethyl group contributes to its potential interactions with biological targets.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

7-benzyl-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C14H17NO3/c16-13(17)12-7-15(8-14(12)9-18-10-14)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)

InChI Key

LBNWLMJCDYCIKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1CC3=CC=CC=C3)COC2)C(=O)O

Origin of Product

United States

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